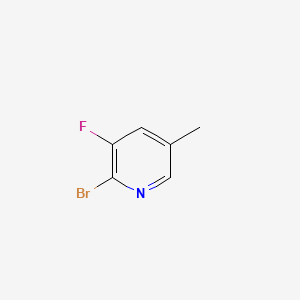

2-Bromo-3-fluoro-5-methylpyridine

Descripción general

Descripción

2-Bromo-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and methyl groups, respectively

Mecanismo De Acción

Target of Action

It is known to be used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions and compounds it is combined with .

Result of Action

As a building block in organic synthesis, its effects would likely depend on the specific reactions it is involved in and the compounds it is combined with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-methylpyridine. For instance, it should be stored at a temperature of 2-8°C . It is also important to avoid dust formation and direct contact with skin and eyes . These factors can affect the compound’s stability and its ability to participate effectively in reactions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-fluoro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the formation and breakdown of organic compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that participate in different biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. For instance, this compound can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-methylpyridine typically involves the bromination and fluorination of 3-methylpyridine. One common method includes the following steps:

Bromination: 3-Methylpyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 57.0 - 61.0 °C

- Boiling Point : Approximately 207.8 °C

Scientific Research Applications

2-Bromo-3-fluoro-5-methylpyridine serves as a versatile building block in organic synthesis and has been utilized in various scientific research applications:

Pharmaceutical Development

- The compound is instrumental in synthesizing biologically active molecules, particularly anti-inflammatory and anticancer agents. Its ability to inhibit p38α MAPK has shown promise in reducing inflammatory cytokine release, suggesting potential therapeutic applications for inflammatory diseases .

Agrochemical Formulations

- It is used in the production of agrochemicals, including herbicides and pesticides. The incorporation of this compound enhances crop protection and yield, making it valuable for agricultural research .

Material Science

- The unique properties of this compound facilitate its use in developing specialty polymers and materials that exhibit chemical resistance and thermal stability .

Organic Synthesis Reagent

- As a reagent, it aids researchers in creating complex organic molecules necessary for various applications across different scientific disciplines .

The biological activities of this compound can be summarized as follows:

Case Study 1: Synthesis of p38α MAPK Inhibitors

An optimized synthesis pathway starting from this compound demonstrated an increase in yield from 3.6% to 29.4%, highlighting its utility in developing more potent therapeutic agents targeting inflammatory diseases.

Case Study 2: Antiviral Activity

Research has shown that derivatives of this compound exhibit significant antiviral activity against various pathogens. For instance, modifications to the pyridine structure have led to enhanced antiviral effects, indicating its potential in developing new antiviral drugs .

Comparación Con Compuestos Similares

- 2-Bromo-5-fluoro-3-methylpyridine

- 5-Bromo-2-fluoro-3-methylpyridine

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

Comparison: 2-Bromo-3-fluoro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and coupling reactions, making it a valuable compound in organic synthesis .

Actividad Biológica

2-Bromo-3-fluoro-5-methylpyridine (CAS Number: 34552-16-4) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C6H5BrFN

- Molecular Weight : 190.01 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 57.0 - 61.0 °C

- Boiling Point : Approximately 207.8 °C

This compound functions primarily as a building block in organic synthesis, with significant roles in various biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. This interaction is critical for understanding its potential toxicological implications in drug development.

- Inhibition Pathways : It serves as an inhibitor of specific enzymes, including p38α mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses. The synthesis of p38α MAPK inhibitors from this compound has been optimized, enhancing its biological efficacy.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism. It can influence the activity of kinases and phosphatases involved in signal transduction, thereby altering cellular responses.

Enzyme Inhibition Studies

A study demonstrated that this compound significantly inhibits p38α MAPK activity, leading to a substantial reduction in LPS-stimulated TNF-α release from human blood samples. This suggests potential applications in treating inflammatory diseases .

Case Study: Synthesis of Inhibitors

An optimized synthesis pathway for p38α MAPK inhibitors starting from this compound showed an increase in yield from 3.6% to 29.4% compared to previous methods. This improvement underscores the compound's utility in developing more potent therapeutic agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |

| Anti-inflammatory Properties | Acts as a p38α MAPK inhibitor, reducing inflammatory cytokine release. |

| Cellular Modulation | Influences kinase and phosphatase activities, impacting signal transduction. |

Research Findings and Applications

- Pharmaceutical Development : The compound's ability to inhibit key enzymes makes it a candidate for developing anti-inflammatory drugs and other therapeutic agents targeting metabolic pathways.

- Synthetic Chemistry : As a versatile building block, it facilitates the synthesis of complex organic molecules, including biologically active compounds with potential applications in various fields such as agrochemicals and dyes.

- Toxicological Assessments : Its interactions with cytochrome P450 enzymes highlight the need for careful evaluation during drug development processes to assess potential toxic effects on drug metabolism.

Propiedades

IUPAC Name |

2-bromo-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTPYXPSXKTDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543215 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-16-4 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.